(5-Bromopentyl)trimethylammonium bromide (CAS 15008-33-0) is a highly reactive, bifunctional building block consisting of a primary alkyl bromide and a permanent quaternary ammonium salt, separated by a precisely defined 5-carbon (pentyl) aliphatic spacer [1]. In industrial and advanced laboratory settings, it is primarily procured as a quaternizing agent and covalent tether for synthesizing multi-cation anion exchange membranes (AEMs), functionalized chromatography supports, immobilized catalysts, and amphiphilic biopolymers [2]. The compound is typically supplied as a hygroscopic crystalline solid that is highly soluble in polar solvents. Its core value lies in the specific length of its carbon spacer and the high leaving-group ability of the primary bromide, which together enable efficient, mild-condition functionalization workflows while imparting a strictly defined balance of steric flexibility and hydrophobicity to the final material [3].
Generic substitution of (5-Bromopentyl)trimethylammonium bromide with shorter (C3) or longer (C8) chain analogs fundamentally alters the nanostructure and performance of the resulting materials [1]. In polymer chemistry, particularly for anion exchange membranes, substituting with a 3-carbon spacer ((3-Bromopropyl)trimethylammonium bromide) restricts side-chain flexibility, which severely impedes the formation of interconnected ionic clusters necessary for high conductivity [2]. Conversely, substituting with an 8-carbon spacer excessively increases hydrophobicity, drastically reducing water uptake and compromising ionic transport[2]. Furthermore, attempting to substitute the bromide leaving group with a chloride analog (e.g., (5-Chloropentyl)trimethylammonium chloride) requires significantly harsher conditions for Menshutkin quaternization reactions, increasing the risk of thermal degradation in sensitive polymer backbones and reducing overall synthetic yield [3].
The length of the spacer between cations in multi-cation side-chain AEMs dictates the material's water uptake and hydroxide conductivity. Studies demonstrate that utilizing (5-Bromopentyl)trimethylammonium bromide to introduce a C5 spacer yields membranes with distinct ionic clustering (Bragg spacing of ~12.6 nm) and peak ionic conductivities up to 99 mS/cm in liquid water at room temperature [1]. In direct comparison, C3 spacer analogs fail to form well-defined ionic clusters due to insufficient side-chain flexibility, while C8 spacer analogs exhibit excessive hydrophobicity that decreases both water uptake and ionic conductivity [2].
| Evidence Dimension | Ionic conductivity and ionic cluster formation |
| Target Compound Data | C5 Spacer: Up to 99 mS/cm at room temp; distinct ionic clustering (~12.6 nm Bragg spacing) |
| Comparator Or Baseline | C3 Spacer: Impeded cluster formation; C8 Spacer: Decreased water uptake and conductivity |
| Quantified Difference | The C5 spacer maximizes conductivity to ~99 mS/cm while maintaining distinct microphase separation. |
| Conditions | Triple-cation side-chain poly(olefin) or PPO-based AEMs in liquid water at room temperature. |
For fuel cell and electrolyzer manufacturers, the C5 spacer is strictly required to achieve the >90 mS/cm conductivity threshold without sacrificing membrane structural integrity.
When functionalizing polymeric support materials for chromatography, the distance between the base support and the active polyamine binding sites is critical for preventing secondary interactions with polarizable analytes [1]. (5-Bromopentyl)trimethylammonium bromide provides a 5-carbon spacer, comfortably exceeding the minimum 3-atom spacing threshold required to physically decouple the binding site from the substrate [1]. This specific spacing eliminates the peak tailing commonly observed with direct attachment or excessively short linkers, ensuring symmetrical elution profiles[1].
| Evidence Dimension | Analyte-substrate interaction and peak symmetry |
| Target Compound Data | C5 Spacer: >3 atom distance, eliminates secondary interactions |
| Comparator Or Baseline | <3 atom linkers or direct attachment: Severe peak tailing due to secondary interactions |
| Quantified Difference | Provides a 5-carbon physical buffer, restoring symmetrical peak elution for polarizable ions. |
| Conditions | Polymeric chromatography support functionalized with polyethylenimine (PEI) via spacer molecules. |
Procuring this specific spacer length allows resin manufacturers to produce high-resolution chromatography columns with symmetrical elution profiles.
The primary alkyl bromide functionality of (5-Bromopentyl)trimethylammonium bromide makes it an ideal electrophile for Menshutkin quaternization reactions, allowing for the efficient tethering of quaternary ammonium groups to tertiary amines, pyridines, or N-heterocyclic carbene (NHC) precursors [1]. The bromide leaving group permits these reactions to proceed at moderate temperatures (e.g., 60-110 °C in DMF or acetonitrile) with high yields (e.g., 51-79% for complex NHC precursors) [1]. Substituting with an alkyl chloride analog would necessitate significantly higher temperatures, extended reaction times, or the addition of halogen-exchange catalysts, which can degrade sensitive polymer backbones [1].
| Evidence Dimension | Nucleophilic substitution reactivity and process conditions |
| Target Compound Data | Alkyl Bromide: High conversion at 60-110 °C without catalysts |
| Comparator Or Baseline | Alkyl Chloride: Requires harsher conditions or Finkelstein catalysts (Iodide) |
| Quantified Difference | Enables functionalization at lower temperatures, preserving polymer backbone integrity. |
| Conditions | Quaternization of tertiary amines or imidazoles in polar aprotic solvents (DMF/Acetonitrile). |
Streamlines industrial synthesis workflows and reduces energy costs by avoiding the harsh conditions required for chloride-based alternatives.
Directly leveraging the C5 spacer length documented in Section 3, this compound is utilized for functionalizing poly(olefin) or PPO backbones to create triple-cation side-chain AEMs. It ensures the formation of well-defined ionic clusters, enabling the high hydroxide conductivity required for alkaline fuel cells and water electrolyzers [1].
Utilized as a covalent tether to attach polyamines (e.g., PEI) to polymer supports. The 5-carbon chain provides the necessary steric decoupling to prevent secondary interactions between the support matrix and polarizable analytes, thereby eliminating peak tailing in ion-exchange chromatography[2].
Ideal for synthesizing quaternary ammonium salt-functionalized tetradentate N-heterocyclic carbene (NHC) precursors. The bromide leaving group allows for mild-condition attachment, while the pentyl spacer maintains the accessibility of the catalytic metal center (e.g., Pd or Zn) for applications like CO2 transformation into cyclic carbonates [3].
Used to quaternize biopolymers such as chitosan. The 5-carbon spacer introduces a precisely tuned hydrophobic segment alongside the permanent cationic charge, enabling the polymer to self-assemble into aggregates in aqueous solutions for use in drug delivery or antimicrobial coatings[4].
Irritant